Methyl 3-chloro-4-cyclohexylbenzoate

Description

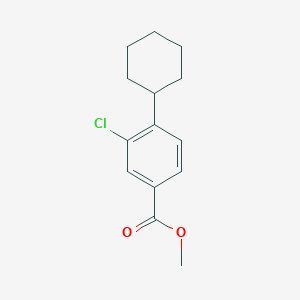

Methyl 3-chloro-4-cyclohexylbenzoate is a substituted benzoate ester featuring a chlorine atom at the 3-position and a cyclohexyl group at the 4-position of the aromatic ring. This compound is structurally characterized by its ester functional group (-COOCH₃), which confers reactivity and solubility properties distinct from carboxylic acids. The chlorine substituent enhances electrophilic substitution resistance, while the bulky cyclohexyl group influences steric interactions and hydrophobicity, making it relevant in pharmaceutical intermediates or specialty chemical synthesis .

Properties

Molecular Formula |

C14H17ClO2 |

|---|---|

Molecular Weight |

252.73 g/mol |

IUPAC Name |

methyl 3-chloro-4-cyclohexylbenzoate |

InChI |

InChI=1S/C14H17ClO2/c1-17-14(16)11-7-8-12(13(15)9-11)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3 |

InChI Key |

NNRDIPPDEUUSJO-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC(=C(C=C1)C2CCCCC2)Cl |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C2CCCCC2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-4-cyclohexylbenzoate typically involves the esterification of 3-Chloro-4-cyclohexylbenzoic acid. One common method is the reaction of the acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the quality of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-4-cyclohexylbenzoate can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed to yield 3-Chloro-4-cyclohexylbenzoic acid and methanol.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous acid or base.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products Formed

Hydrolysis: 3-Chloro-4-cyclohexylbenzoic acid and methanol.

Reduction: 3-Chloro-4-cyclohexylbenzyl alcohol.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-chloro-4-cyclohexylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological molecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-4-cyclohexylbenzoate depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Key Observations :

- Steric Effects : The cyclohexyl group in Methyl 3-chloro-4-cyclohexylbenzoate significantly increases steric hindrance compared to smaller substituents (e.g., methoxy or propoxy groups), reducing reaction rates in nucleophilic acyl substitutions .

- Electronic Effects: Chlorine’s electron-withdrawing nature deactivates the aromatic ring, while ester groups stabilize resonance structures, contrasting with ketones like 4-chlorobenzophenone, which lack such stabilization .

Physicochemical Properties

While explicit data for this compound is unavailable in the provided evidence, trends can be inferred:

- Solubility : The cyclohexyl group enhances lipophilicity, reducing aqueous solubility compared to Methyl 4-chlorobenzoate.

- Melting Point : Bulky substituents (e.g., cyclohexyl) typically elevate melting points due to crystalline packing efficiency, as seen in analogous methyl esters .

Crystallographic and Analytical Considerations

Crystallographic studies of related esters (e.g., Methyl 4-(3-chloropropoxy)-3-methoxy-benzoate) employ tools like SHELXL for refinement and ORTEP-III for graphical representation of molecular packing and hydrogen-bonding interactions . For this compound, similar methodologies would resolve its crystal structure, with C–H⋯O interactions likely stabilizing the lattice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.